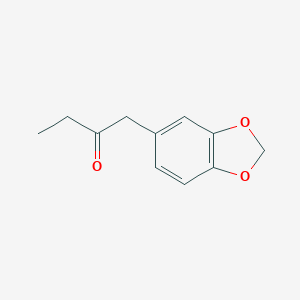

2-Butanone, 1-(1,3-benzodioxol-5-yl)-

Description

BenchChem offers high-quality 2-Butanone, 1-(1,3-benzodioxol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 1-(1,3-benzodioxol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKXHWCUDGJLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066847 | |

| Record name | 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-13-4 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023023134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butanone, 1-(1,3-benzodioxol-5-yl)- chemical properties

An In-depth Technical Guide to 2-Butanone, 1-(1,3-benzodioxol-5-yl)-

Introduction

2-Butanone, 1-(1,3-benzodioxol-5-yl)-, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)butan-2-one, is a ketone derivative of significant interest in organic synthesis and medicinal chemistry.[1] The molecule incorporates a benzodioxole ring system, a common functional group in natural products and pharmacologically active compounds, fused to a butanone moiety.[1] This structure serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and other specialized chemical compounds.[1] This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and biological context, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Butanone, 1-(1,3-benzodioxol-5-yl)- are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Nomenclature

| Identifier Type | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-one[2] |

| CAS Number | 23023-13-4[2] |

| Molecular Formula | C₁₁H₁₂O₃[1][2] |

| Synonyms | 1-(3,4-Methylenedioxyphenyl)-2-butanone, MDP-2-B, MDBK |

| InChI Key | SWKXHWCUDGJLNA-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC(=O)CC1=CC2=C(C=C1)OCO2[2] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 192.21 g/mol [1][2] |

| Boiling Point | 130–134°C at 0.1 Torr[1] |

| Density | 1.175 g/cm³[1] |

| LogP (Octanol/Water) | 1.9369[1] |

| Appearance | White to off-white crystals or powder (inferred from similar compounds)[3] |

Synthesis and Reactivity

The synthesis of 2-Butanone, 1-(1,3-benzodioxol-5-yl)- typically involves coupling the benzodioxole core with a butanone precursor. The ketone functional group is the primary site of reactivity, enabling a variety of chemical transformations.

Experimental Protocol: Palladium-Catalyzed Synthesis

A common method for synthesizing this compound is through a palladium-catalyzed coupling reaction. The following is a representative protocol based on established methodologies for similar aryl ketones.[1]

Objective: To synthesize 1-(1,3-benzodioxol-5-yl)butan-2-one from 5-bromobenzodioxole and 2-butanone.

Materials:

-

5-bromobenzodioxole

-

2-butanone

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), combine cesium carbonate, Pd₂(dba)₃, and BINAP.

-

Reagent Addition: Add anhydrous toluene to the flask, followed by 5-bromobenzodioxole and an excess of 2-butanone.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter it through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure product.

Chemical Reactivity

The benzodioxole ring provides aromatic stability, while the ketone group is a key site for further functionalization.[1]

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: While the ketone itself is resistant to further oxidation, adjacent positions can be targeted under specific conditions.

-

Aldol Condensation: The α-protons adjacent to the carbonyl group are acidic, allowing the compound to act as a nucleophile in aldol addition and condensation reactions to form more complex structures like chalcones.[1][4]

Caption: Palladium-catalyzed cross-coupling synthesis.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is required for the unambiguous identification and purity assessment of 1-(1,3-benzodioxol-5-yl)butan-2-one.

Chromatography

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying the compound and its impurities. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns resulting from the cleavage of the butanone side chain.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, often with a C18 column, is used for purity analysis and purification.[1]

Spectroscopy

While specific spectral data for this exact isomer is not widely published, the expected signals can be predicted based on its structure and data from close isomers like 4-(3,4-methylenedioxyphenyl)-2-butanone.[5][6]

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group, a quartet for the adjacent methylene group, singlets for the methylene bridge of the dioxole ring and the methylene group alpha to the carbonyl, and distinct signals for the three aromatic protons.

-

¹³C NMR: The spectrum would show 11 distinct carbon signals, including a signal for the carbonyl carbon (~209 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the butanone chain.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be prominent around 1715 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic groups, and C-O stretches for the ether linkages in the dioxole ring.

References

- 1. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | 23023-13-4 | Benchchem [benchchem.com]

- 2. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | C11H12O3 | CID 89964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-Methylenedioxy)phenyl-2-butanone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-(3,4-Methylenedioxyphenyl)-2-butanone [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(1,3-Benzodioxol-5-yl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzodioxol-5-yl)-2-butanone, a ketone derivative featuring a benzodioxole ring, is a compound of interest in various scientific fields, including organic synthesis and medicinal chemistry. Its structural similarity to other pharmacologically active benzodioxole derivatives has prompted investigations into its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, spectral analyses, and relevant experimental protocols for this compound, tailored for a scientific audience.

Physicochemical Characteristics

The fundamental physicochemical properties of 1-(1,3-benzodioxol-5-yl)-2-butanone are summarized in the table below. These characteristics are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Physical State | Likely a solid at room temperature | Inferred from related isomers |

| Melting Point | Data not available for this specific isomer. The related isomer, 4-(1,3-benzodioxol-5-yl)-2-butanone, has a melting point of 55 °C. | [4] |

| Boiling Point | 130–134 °C at 0.1 Torr | [1][5] |

| Density | 1.175 g/cm³ | [1][5] |

| Solubility | Soluble in oils and ethanol; insoluble in water. Quantitative data in common organic solvents is not readily available. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.9369 | [1][5] |

| CAS Number | 23023-13-4 | [1][2][3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of 1-(1,3-benzodioxol-5-yl)-2-butanone.

Mass Spectrometry

The mass spectrum of 1-(1,3-benzodioxol-5-yl)-2-butanone provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment |

| 192 | Present | [M]⁺ (Molecular Ion) |

| 135 | Most Abundant | [C₈H₇O₂]⁺ (Loss of C₂H₅CO) |

| 77 | Second Most Abundant | [C₆H₅]⁺ |

Fragmentation Pathway:

The primary fragmentation likely involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the stable benzodioxole-containing cation at m/z 135.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O (Ketone) stretch |

| ~2970, ~2880 | C-H (Aliphatic) stretch |

| ~1600, ~1500, ~1450 | C=C (Aromatic) stretch |

| ~1250, ~1040 | C-O (Ether) stretch of the dioxole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | m | 3H | Aromatic protons |

| ~5.9 | s | 2H | -O-CH₂-O- |

| ~3.6 | s | 2H | Ar-CH₂-CO- |

| ~2.4 | q | 2H | -CO-CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O (Ketone) |

| ~148, ~147 | Quaternary aromatic carbons attached to oxygen |

| ~125-110 | Tertiary aromatic carbons |

| ~101 | -O-CH₂-O- |

| ~50 | Ar-CH₂-CO- |

| ~36 | -CO-CH₂-CH₃ |

| ~8 | -CH₂-CH₃ |

Experimental Protocols

Synthesis

A common synthetic route to 1-(1,3-benzodioxol-5-yl)-2-butanone involves a palladium-catalyzed coupling reaction.[1][5] While a detailed, step-by-step protocol is not available in the searched literature, a general procedure can be outlined.

General Protocol for Palladium-Catalyzed Synthesis:

-

Reactants: 1,3-benzodioxole and a suitable butanone derivative (e.g., a halo-butanone).

-

Catalyst: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is typically used.

-

Ligand: A phosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is employed to stabilize the catalyst and facilitate the reaction.

-

Base: A base, such as cesium carbonate (Cs₂CO₃), is required to promote the reaction.

-

Solvent: An appropriate aprotic solvent, such as toluene or dioxane, is used.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to a temperature sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel.

Alternative Synthesis via Grignard Reaction:

Another potential synthetic route involves the reaction of a Grignard reagent derived from a halogenated benzodioxole with an appropriate butanoyl derivative.

Workflow for Synthesis and Purification:

General workflow for the synthesis of 1-(1,3-benzodioxol-5-yl)-2-butanone.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for assessing the purity and quantifying 1-(1,3-benzodioxol-5-yl)-2-butanone. While a specific method for this compound is not detailed in the searched literature, a general reverse-phase HPLC protocol can be proposed based on its structure and methods for similar compounds.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength corresponding to the compound's UV absorbance maximum (likely in the range of 280-300 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Workflow for HPLC Method Development:

General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

1-(1,3-Benzodioxol-5-yl)-2-butanone is reported to act as an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, which can have various physiological and pharmacological effects.

While specific IC₅₀ or Kᵢ values for the inhibition of DAT, SERT, and NET by 1-(1,3-benzodioxol-5-yl)-2-butanone are not available in the provided search results, the general mechanism of action for such inhibitors is well-established.

Signaling Pathway of Monoamine Transporter Inhibition:

Inhibition of monoamine reuptake by 1-(1,3-benzodioxol-5-yl)-2-butanone.

Safety and Handling

1-(1,3-Benzodioxol-5-yl)-2-butanone is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the physicochemical characteristics of 1-(1,3-benzodioxol-5-yl)-2-butanone. While key data on its properties, synthesis, and biological activity have been presented, further research is required to fill the existing gaps, particularly concerning its specific melting point, quantitative solubility, detailed spectral data, and precise inhibitory constants for monoamine transporters. Such data will be invaluable for its potential development and application in medicinal chemistry and related fields.

References

- 1. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | C11H12O3 | CID 89964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. instanano.com [instanano.com]

- 5. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | 23023-13-4 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Structure Elucidation and Confirmation of CAS 23023-13-4 and the Potent Synthetic Opioid U-47700

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structure elucidation and confirmation of the chemical entity registered under CAS number 23023-13-4, identified as 1-(1,3-benzodioxol-5-yl)butan-2-one. A significant portion of this whitepaper is also dedicated to the potent synthetic opioid U-47700, due to a prevalent and critical misassociation of this compound with the aforementioned CAS number. This document aims to clarify the distinct identities of these two substances, providing a comprehensive overview of their chemical structures, analytical characterization, and, in the case of U-47700, its metabolic pathways and toxicological significance. Detailed experimental protocols for the identification and quantification of U-47700 are provided, alongside quantitative data presented in structured tables for ease of reference.

Introduction: Clarifying a Critical Misidentification

Initial research into CAS 23023-13-4 reveals a frequent, yet incorrect, association with the synthetic opioid U-47700. It is imperative to establish from the outset that CAS 23023-13-4 correctly corresponds to 1-(1,3-benzodioxol-5-yl)butan-2-one , a ketone derivative. U-47700, a potent µ-opioid receptor agonist, is correctly identified by the CAS number 82657-23-6 .

This guide will first detail the structure elucidation and confirmation of 1-(1,3-benzodioxol-5-yl)butan-2-one. Subsequently, and with greater emphasis due to its pharmacological relevance and the likely interest of the target audience, this document will provide an in-depth analysis of U-47700.

Structure Elucidation and Confirmation of 1-(1,3-benzodioxol-5-yl)butan-2-one (CAS 23023-13-4)

1-(1,3-benzodioxol-5-yl)butan-2-one is a chemical intermediate with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] Its structure features a benzodioxole ring attached to a butanone moiety.

Synthesis

The synthesis of 1-(1,3-benzodioxol-5-yl)butan-2-one and its derivatives can be achieved through various organic synthesis routes. One common method involves an aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and an appropriate aldehyde under basic conditions (e.g., NaOH or KOH) to yield chalcone derivatives, which can be further modified.[2]

Spectroscopic and Analytical Data

The structural confirmation of 1-(1,3-benzodioxol-5-yl)butan-2-one is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for verifying the aromatic and aliphatic proton and carbon environments within the molecule.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Key mass-to-charge ratios (m/z) observed for this compound include a top peak at 135 and the molecular ion peak at 192.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to confirm the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C) within the aromatic ring.[2]

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous confirmation of the stereochemistry and overall structural integrity.[2] A related isomer, 1-(1,3-benzodioxol-5-yl)butan-1-one, has been characterized by X-ray crystallography, confirming the bond lengths and angles within the benzodioxole and butanone structures.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Key Mass Spec Peaks (m/z) | 135 (Top Peak), 192 | [1] |

Table 1: Physicochemical and Spectroscopic Data for 1-(1,3-benzodioxol-5-yl)butan-2-one.

In-depth Analysis of U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)

U-47700 is a potent synthetic opioid developed by Upjohn in the 1970s.[5][6] It is a selective µ-opioid receptor agonist with an analgesic potency approximately 7.5 times that of morphine in animal models.[7] Its IUPAC name is 3,4-dichloro-N-[(1R, 2R)-2-(dimethylamino)-cyclohexyl]-N-methylbenzamide.[7]

Synthesis of U-47700

The synthesis of U-47700 can be achieved by coupling (1R,2R)-N,N,N′-trimethyl-1,2-diaminocyclohexane with 3,4-dichlorobenzoyl chloride.[5] This procedure preserves the required chirality of the final molecule.

Structure Elucidation and Confirmation of U-47700

The definitive structure of U-47700 and its analogs is typically confirmed using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[8][9]

-

Sample Preparation: Seized powder samples are dissolved in a suitable solvent such as methanol and diluted to an appropriate concentration.[8]

-

Chromatography: Separation is achieved using a liquid chromatograph.

-

Mass Spectrometry: A quadrupole time-of-flight (QTOF) mass spectrometer is used for analysis, allowing for high-resolution mass data to determine the elemental composition and fragmentation patterns.[8]

-

Sample Preparation: Several milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD).[8]

-

Analysis: ¹H and ¹³C NMR spectra are acquired to elucidate the precise arrangement of atoms and confirm the structure. For U-47700, characteristic signals in the ¹H-NMR spectrum in MeOD include peaks in the aromatic region (around 7.55-7.84 ppm) and signals for the methyl and cyclohexyl protons.[10]

Quantitative Analysis of U-47700 in Biological Matrices

The quantification of U-47700 in biological samples like blood and urine is critical for forensic and clinical toxicology.

-

Sample Preparation: An internal standard (e.g., U-47700-D₆) is added to the blood sample.[7] The sample is then buffered and subjected to solid-phase extraction. The analytes are eluted, dried, and reconstituted in a suitable solvent mixture.[11]

-

Instrumentation: An Agilent 1200 liquid chromatograph coupled to a 6410 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode can be used.[12]

-

Calibration: Calibration curves are constructed using spiked blank blood samples with known concentrations of U-47700.

-

Data Analysis: The concentration of U-47700 is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

| Parameter | Value | Reference |

| Analytical Range in Blood | 1–500 ng/mL | [13][14] |

| Limit of Detection in Blood | 0.5 ng/mL | [13][14] |

| Mean Blood Concentration (Postmortem) | 253 ng/mL (±150) | [13][14] |

| Median Blood Concentration (Postmortem) | 247 ng/mL | [13][14] |

| Range of Blood Concentrations (Postmortem) | 17–490 ng/mL | [13][14] |

| Analytical Range in Urine | 1-1,250 ng/mL | [15] |

| Limit of Detection in Urine | 1 ng/mL | [15] |

Table 2: Quantitative Data for U-47700 in Biological Samples.

Metabolism of U-47700

Understanding the metabolic fate of U-47700 is crucial for interpreting toxicological findings. In vitro studies using human liver microsomes and in vivo animal models have identified the major metabolic pathways.[7][16]

The primary metabolic pathway for U-47700 is N-demethylation, leading to the formation of N-desmethyl-U-47700 and subsequently N,N-didesmethyl-U-47700.[7][16] These metabolites have a significantly lower affinity for the µ-opioid receptor compared to the parent compound.[7][17]

Caption: Major metabolic pathway of U-47700.

References

- 1. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | C11H12O3 | CID 89964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanone, 1-(1,3-benzodioxol-5-yl)- | 23023-13-4 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(1,3-Benzodioxol-5-yl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]

- 9. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 13. academic.oup.com [academic.oup.com]

- 14. Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of Novel Opioid Agonists U‐47700 and U‐49900 Using Human Liver Microsomes with Confirmation in Authentic Urine Specimens from Drug Users [cfsre.org]

- 17. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Butanone, 1-(1,3-benzodioxol-5-yl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butanone, 1-(1,3-benzodioxol-5-yl)-, a compound of interest in various research and development sectors. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide combines available data with predicted values based on its chemical structure and data from closely related compounds. This approach offers a valuable resource for identification, characterization, and further investigation of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(1,3-benzodioxol-5-yl)butan-2-one

-

Synonyms: 1-(3,4-Methylenedioxyphenyl)-2-butanone, Piperonylacetone

-

CAS Number: 23023-13-4

-

Molecular Formula: C₁₁H₁₂O₃[1]

-

Molecular Weight: 192.21 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-Butanone, 1-(1,3-benzodioxol-5-yl)-.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 192.0786 (Calculated) |

| Key Fragmentation Peaks (Predicted) | m/z 135 (C₈H₇O₂⁺), 163 (M-C₂H₅)⁺, 57 (C₃H₅O)⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for ketones and benzodioxole derivatives.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment (Predicted) |

| ~209 | C=O (Ketone) |

| ~148 | C-O (Benzodioxole) |

| ~146 | C-O (Benzodioxole) |

| ~125 | Aromatic CH |

| ~122 | Aromatic C-C |

| ~109 | Aromatic CH |

| ~108 | Aromatic CH |

| ~101 | O-CH₂-O |

| ~50 | CH₂ (adjacent to C=O) |

| ~30 | CH₂ (ethyl group) |

| ~8 | CH₃ (ethyl group) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard ¹³C NMR correlation tables.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment (Predicted) |

| ~6.7 | d | 1H | Aromatic H |

| ~6.6 | dd | 1H | Aromatic H |

| ~6.5 | d | 1H | Aromatic H |

| ~5.9 | s | 2H | O-CH₂-O |

| ~3.6 | s | 2H | CH₂ (adjacent to C=O) |

| ~2.4 | q | 2H | CH₂ (ethyl group) |

| ~1.0 | t | 3H | CH₃ (ethyl group) |

Note: Predicted chemical shifts, multiplicities, and coupling constants are based on the analysis of related benzodioxole compounds and standard ¹H NMR principles.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |

| ~1250, ~1040 | C-O stretch (benzodioxole) |

| ~930 | O-CH₂-O bend (benzodioxole) |

Note: The IR absorption bands are based on typical frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Method:

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy Method:

-

The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton NMR experiment is performed.

-

The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy Method:

-

A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H NMR data to generate the final spectrum.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation:

-

Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

ATR (for solids or liquids): A small amount of the sample is placed directly onto the ATR crystal.

-

-

Method:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument's beam path.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2-Butanone, 1-(1,3-benzodioxol-5-yl)-.

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of Benzodioxole Ketone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic motif present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties often impart potent and diverse biological activities. When incorporated into a ketone-containing molecular framework, the resulting benzodioxole ketone derivatives exhibit a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Benzodioxole ketone derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling cascades.[3][4]

Quantitative Anticancer Data

The in vitro anticancer activity of various benzodioxole ketone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values. These values represent the concentration of the compound required to inhibit the growth of or kill 50% of the cancer cells, respectively. A lower value indicates greater potency. The following table summarizes the reported anticancer activities of selected benzodioxole ketone derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |

| 3b | HeLa (Cervical) | MTS | >219 | [5] |

| 3e | HeLa (Cervical) | MTS | 219 | [5] |

| 4f | HeLa (Cervical) | MTS | >219 | [5] |

| MAZ2 | Molm-13 (Leukemia) | Not Specified | <1 | [6] |

| MAZ2 | K562 (Leukemia) | Not Specified | <1 | [6] |

| MAZ2 | HL-60 (Leukemia) | Not Specified | <1 | [6] |

| MAZ2 | A549 (Lung) | Not Specified | <1 | [6] |

| PD9 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD9 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD9 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

| PD10 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD10 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD10 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

| PD11 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD11 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD11 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

| PD13 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD13 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD13 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

| PD14 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD14 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD14 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

| PD15 | DU-145 (Prostate) | Not Specified | 1-3 | [7] |

| PD15 | MDA-MB-231 (Breast) | Not Specified | 1-3 | [7] |

| PD15 | HT-29 (Colon) | Not Specified | 1-3 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from standard procedures.[8]

Materials:

-

Human cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well plates

-

Benzodioxole ketone derivative test compounds

-

MTS reagent (containing phenazine ethosulfate - PES)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzodioxole ketone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.[8]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 or CC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity Screening Workflow (MTS Assay).

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain benzodioxole ketone derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzodioxole ketone derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The IC50 values for these enzymes indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 1.12 | 1.3 | 0.86 | [5] |

| 3e | 2.36 | 2.73 | 0.86 | [5] |

| 4d | 33.7 | 18.63 | 1.81 | [5] |

| 4f | 0.725 | >50 | >68.97 | [5] |

| Ketoprofen | 0.27 | 1.38 | 0.20 | [5] |

| Compound 4 | Not Specified | Not Specified | Not Specified | [9] |

| Compound 3g | Not Specified | Not Specified | Not Specified | [10] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is a common method for screening COX inhibitors. This protocol is based on commercially available kits.[11]

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

Test inhibitors (benzodioxole ketone derivatives)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute test inhibitors to 10X the desired final concentration in COX Assay Buffer.

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

-

Prepare the arachidonic acid solution by mixing it with NaOH and then diluting with ddH2O.

-

-

Assay Protocol:

-

Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the appropriate wells of the 96-well plate.

-

Add 80 µL of the Reaction Master Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the slope of the linear range of the fluorescence curve for each well.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12][13] Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of inflammatory genes. Some benzodioxole derivatives may exert their anti-inflammatory effects by modulating this pathway. There are two main NF-κB signaling pathways: the canonical and the non-canonical pathway.[3][12]

Overview of the Canonical and Non-Canonical NF-κB Signaling Pathways.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzodioxole ketone derivatives have demonstrated activity against various bacterial and fungal strains.[14]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| CPD20 | S. aureus (MRSA) | 2.5 | [15] |

| CPD22 | S. aureus (MRSA) | 2.5-5 | [15] |

| CPD21 | S. aureus (MRSA) | 5-10 | [15] |

| CPD18 | S. aureus (MRSA) | 10 | [15] |

| Compound 2 | S. aureus | 32 | [16] |

| Compound 4 | S. aureus | 32 | [16] |

| Compound 8 | S. aureus | 32 | [16] |

| Compound 10 | E. coli FabH | IC50: 1.6 µM | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Benzodioxole ketone derivative test compounds

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the benzodioxole ketone derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.

Synthesis of Benzodioxole Ketone Derivatives

A common method for the synthesis of benzodioxole ketone derivatives involves the Friedel-Crafts acylation of a 1,3-benzodioxole with a suitable acylating agent.[5][19][20]

Experimental Protocol: General Synthesis of a Benzodioxole Ketone Derivative

This protocol describes a general procedure for the synthesis of a benzodioxole ketone derivative via Friedel-Crafts acylation.

Materials:

-

1,3-Benzodioxole derivative

-

Benzoic acid derivative

-

Phosphorus pentoxide (P2O5)

-

Dichloromethane (DCM)

-

Distilled water

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH)

-

Brine

Procedure:

-

Reaction Setup: To a stirred solution of the 1,3-benzodioxole derivative in dichloromethane, add the benzoic acid derivative and phosphorus pentoxide.

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Work-up:

-

Carefully add distilled water to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer and wash it with 1 M NaOH, brine, and distilled water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

General Synthesis Workflow for a Benzodioxole Ketone Derivative.

Conclusion

Benzodioxole ketone derivatives represent a versatile and promising class of biologically active compounds. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays warrants further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further exploring the mechanisms of action of these multifaceted molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 20. worldresearchersassociations.com [worldresearchersassociations.com]

The Enigmatic Mechanism of Action of 1-(1,3-benzodioxol-5-yl)-2-butanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-butanone (Butylone) and its analogs, a class of synthetic cathinones with significant psychostimulant properties. This document consolidates current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions and experimental workflows. The primary focus is on the interaction of these compounds with monoamine transporters, elucidating their "hybrid" activity as both reuptake inhibitors and releasing agents. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Substituted cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances. Among these, analogs of 1-(1,3-benzodioxol-5-yl)-2-butanone, such as Butylone and Eutylone, have emerged as prominent compounds of interest due to their widespread use and complex pharmacological profiles. Structurally related to MDMA, these compounds exhibit a unique mechanism of action at the synaptic cleft, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Understanding the nuanced interactions with these transporters is critical for predicting their physiological and psychological effects, abuse potential, and for the development of potential therapeutic interventions.

Core Mechanism of Action: A Hybrid Interaction with Monoamine Transporters

The primary mechanism of action for 1-(1,3-benzodioxol-5-yl)-2-butanone analogs involves the modulation of monoamine neurotransmitter levels in the synapse. Unlike classical stimulants that may act as pure reuptake inhibitors or releasing agents, these analogs exhibit a "hybrid" activity profile.[1][2][3]

-

Dopamine (DA) and Norepinephrine (NE) Transporters: Butylone and its analogs primarily act as blockers (reuptake inhibitors) at DAT and NET.[1][2] This action prevents the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an accumulation of these neurotransmitters in the synapse and subsequent increased stimulation of postsynaptic receptors.

-

Serotonin (5-HT) Transporter: In contrast to their effects on DAT and NET, these compounds act as substrates (releasing agents) at SERT.[1][2] This means they are transported into the presynaptic neuron by SERT, which in turn triggers a reverse transport of serotonin out of the neuron and into the synaptic cleft. This serotonergic activity contributes to the empathogenic and mood-altering effects reported by users.

This dual mechanism, characterized by dopamine/norepinephrine reuptake inhibition and serotonin release, is a hallmark of this class of compounds and is responsible for their complex psychopharmacological effects, which blend stimulant and empathogenic properties.

Quantitative Pharmacological Data

The following tables summarize the in vitro potencies of Butylone and Eutylone at the monoamine transporters. These values are crucial for comparing the relative affinities and functional activities of these compounds.

Table 1: Monoamine Transporter Inhibition (IC50 values in nM)

| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) | Reference(s) |

| Butylone | 400 ± 20 | - | 1430 ± 160 | [2] |

| Eutylone | 120 ± 10 | 1280 ± 140 | 690 ± 50 | [1][4][5] |

IC50 values represent the concentration of the drug that inhibits 50% of the radiolabeled ligand binding or neurotransmitter uptake.

Table 2: Monoamine Release (EC50 values in nM)

| Compound | DAT (EC50 nM) | NET (EC50 nM) | SERT (EC50 nM) | Reference(s) |

| Butylone | >10,000 | - | 330 ± 40 | [2] |

| Eutylone | >10,000 | >10,000 | Weak partial releaser | [1][4] |

EC50 values represent the concentration of the drug that evokes 50% of the maximum neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-butanone analogs.

Synaptosome Preparation

-

Tissue Source: Male Sprague-Dawley rats are euthanized via CO2 narcosis, and their brains are rapidly removed.

-

Dissection: The caudate nucleus (for DAT assays) and whole brain minus cerebellum (for NET and SERT assays) are dissected on ice.

-

Homogenization: The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution using a Potter-Elvehjem homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant (S1), which contains the synaptosomes, is collected and kept on ice for immediate use in uptake and release assays.

Monoamine Transporter Uptake Inhibition Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT are cultured in appropriate media.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) is used for the assay.

-

Incubation: A suspension of the transfected cells is pre-incubated with varying concentrations of the test compound (e.g., Butylone, Eutylone) for 10-20 minutes at 37°C.

-

Radioligand Addition: A specific radiolabeled substrate is added to initiate the uptake reaction (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

-

Termination: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay

-

Synaptosome Preloading: Prepared synaptosomes are pre-incubated with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) for 30 minutes at 37°C to allow for uptake.

-

Washing: The preloaded synaptosomes are washed with fresh assay buffer to remove excess unincorporated radiolabel.

-

Drug Addition: Varying concentrations of the test compound are added to the synaptosome suspension.

-

Release Measurement: Aliquots are taken at specific time points, and the amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: EC50 values are determined by analyzing the concentration-dependent increase in neurotransmitter release.

Visualizations

Signaling Pathway Diagram

Caption: Interaction of Butylone/Eutylone with monoamine transporters.

Experimental Workflow Diagram

Caption: Workflow for in vitro monoamine transporter assays.

Conclusion

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-butanone analogs is characterized by a unique "hybrid" interaction with monoamine transporters. Their ability to block dopamine and norepinephrine reuptake while simultaneously promoting serotonin release underpins their complex psychopharmacological profile. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers seeking to further investigate these compounds. A thorough understanding of their molecular interactions is paramount for addressing the public health challenges posed by the proliferation of novel psychoactive substances and for exploring potential therapeutic applications of related compounds. Future research should continue to explore the structure-activity relationships within this chemical class to better predict the pharmacological profiles of newly emerging analogs.

References

- 1. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eutylone - Wikipedia [en.wikipedia.org]

Pharmacological Profile of N-methylated 1-(1,3-benzodioxol-5-yl)-2-butanone (Butylone)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated 1-(1,3-benzodioxol-5-yl)-2-butanone, commonly known as Butylone or β-keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a psychoactive substance belonging to the cathinone class. Structurally, it is the β-keto analogue of N-methyl-1,3-benzodioxolylbutanamine (MBDB) and shares a close relationship with other synthetic cathinones like methylone. This technical guide provides a comprehensive overview of the pharmacological profile of Butylone, detailing its mechanism of action, metabolic pathways, and in vitro and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive substances and their impact on neurobiology.

Introduction

Butylone emerged in the early 2000s as a designer drug, often marketed as a substitute for substances like MDMA.[1] Its chemical structure, characterized by a phenethylamine core with a β-keto group and a methylenedioxy ring, places it within the synthetic cathinone family. Understanding the pharmacological properties of Butylone is crucial for elucidating its psychoactive effects, abuse potential, and potential toxicological profile. This guide summarizes the current scientific knowledge on Butylone, with a focus on quantitative data, experimental methodologies, and visual representations of its biological interactions.

Mechanism of Action

Butylone's primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It interacts with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[1]

Monoamine Transporter Interactions

Butylone exhibits a "hybrid" mechanism of action at monoamine transporters. It acts as an uptake blocker at the dopamine transporter (DAT) while functioning as a substrate, or releaser, at the serotonin transporter (SERT).[2] This dual activity contributes to its distinct psychostimulant and entactogenic effects.

The interaction of Butylone with monoamine transporters can be visualized in the following signaling pathway diagram:

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of Butylone at key molecular targets.

Table 1: Monoamine Transporter Uptake Inhibition

| Transporter | IC₅₀ (μM) - Rat Brain Synaptosomes[2] | IC₅₀ (μM) - HEK293 Cells[2] |

| DAT | 0.40 ± 0.02 | 1.44 ± 0.10 |

| SERT | 1.43 ± 0.16 | 24.4 ± 2.0 |

| NET | - | - |

IC₅₀ values represent the concentration of Butylone required to inhibit 50% of the radiolabeled substrate uptake.

Table 2: Receptor Binding Affinities

| Receptor | Kᵢ (μM)[3] |

| Dopamine D₂ | 57.09 ± 11.46 |

| Serotonin 5-HT₂ₐ | 37.49 ± 6.41 |

Kᵢ values represent the equilibrium dissociation constant, indicating the affinity of Butylone for the receptor.

Metabolism

Butylone undergoes extensive metabolism in the liver. The primary metabolic pathways include N-dealkylation, β-ketone reduction, and demethylenation of the methylenedioxy ring followed by O-methylation.[1][4]

The metabolic fate of Butylone can be illustrated as follows:

Experimental Protocols

In Vitro Monoamine Transporter Uptake Assay (Rat Brain Synaptosomes)

This protocol outlines the procedure for assessing the inhibitory effect of Butylone on monoamine uptake in rat brain synaptosomes.[2][5][6][7][8]

Materials:

-

Rat brain tissue (striatum for DAT, whole brain ex. cerebellum for SERT/NET)

-

Sucrose solution (0.32 M)

-

Krebs-phosphate buffer (pH 7.4)

-

Radiolabeled substrates: [³H]dopamine ([³H]DA), [³H]serotonin ([³H]5-HT)

-

Butylone hydrochloride

-

Glass-fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-phosphate buffer.

-

Assay: a. Aliquot synaptosome suspension into assay tubes. b. Add varying concentrations of Butylone to the tubes and pre-incubate for 10 minutes at 37°C. c. Initiate the uptake reaction by adding a fixed concentration of [³H]DA or [³H]5-HT. d. Incubate for 5 minutes at 37°C. e. Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Butylone that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.

In Vivo Microdialysis (Rat Nucleus Accumbens)

This protocol describes the in vivo microdialysis technique to measure extracellular monoamine levels in the nucleus accumbens of awake, freely moving rats following Butylone administration.[9][10][11][12][13]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Artificial cerebrospinal fluid (aCSF)

-

Butylone hydrochloride

-

HPLC with electrochemical detection (HPLC-ECD)

-

Dental cement

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples every 20 minutes for at least 60 minutes. d. Administer Butylone (e.g., intraperitoneally or intravenously). e. Continue collecting dialysate samples for at least 2 hours post-administration.

-

Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

-

Data Analysis: Express the results as a percentage of the baseline monoamine concentration and plot against time.

Synthesis

Butylone can be synthesized from 3,4-methylenedioxybutyrophenone. The following is a general synthetic scheme:

-

Bromination: 3,4-methylenedioxybutyrophenone is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with bromine to yield 2-bromo-1-(1,3-benzodioxol-5-yl)butan-1-one.

-

Amination: The resulting α-bromoketone is then reacted with an aqueous solution of methylamine. The reaction mixture is subsequently acidified and then basified to facilitate the extraction of the free base.

-

Salt Formation: The final product, Butylone, is typically isolated as a hydrochloride salt by treating the ethereal solution of the free base with hydrochloric acid.

Conclusion

N-methylated 1-(1,3-benzodioxol-5-yl)-2-butanone (Butylone) is a synthetic cathinone with a complex pharmacological profile. Its "hybrid" mechanism of action, acting as a dopamine reuptake inhibitor and a serotonin releaser, underlies its characteristic psychostimulant and entactogenic effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers investigating the neurobiological effects and potential risks associated with this and other emerging psychoactive substances. Further research is warranted to fully elucidate the long-term neurotoxic potential and the complete metabolic profile of Butylone.

References

- 1. Butylone - Wikipedia [en.wikipedia.org]

- 2. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soft-tox.org [soft-tox.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoaminergic uptake in synaptosomes prepared from frozen brain tissue samples of normal and narcoleptic canines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Precursor and Product: A Technical Guide to the Relationship Between 1-(1,3-Benzodioxol-5-yl)-2-butanone and Synthetic Cathinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical relationship between 2-Butanone, 1-(1,3-benzodioxol-5-yl)- and the synthesis of certain synthetic cathinones. The focus of this whitepaper is to furnish a comprehensive understanding of the core chemical transformations, present quantitative data in a structured format, and provide detailed experimental methodologies for key reactions.

Introduction: The Precursor and its Significance

2-Butanone, 1-(1,3-benzodioxol-5-yl)-, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)butan-2-one, is a ketone that serves as a crucial precursor in the synthesis of a class of psychoactive substances known as synthetic cathinones.[1][2] The benzodioxole moiety within its structure is a key feature that is also present in the resulting synthetic cathinone derivatives, contributing to their pharmacological effects. This compound itself does not possess the psychoactive properties of the final products but is a critical building block in their clandestine synthesis.

Synthetic cathinones are a class of drugs that are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. They are often referred to as "designer drugs" and are synthesized to mimic the effects of controlled stimulants like cocaine, amphetamines, and MDMA. The synthesis of these compounds often involves the chemical modification of precursor molecules, such as 2-Butanone, 1-(1,3-benzodioxol-5-yl)-.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for its handling, reaction optimization, and analysis.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-one | [2] |

| Synonyms | 2-Butanone, 1-(1,3-benzodioxol-5-yl)-; 1-(3,4-Methylenedioxyphenyl)-2-butanone | [2] |

| CAS Number | 23023-13-4 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

The Synthetic Pathway to Substituted Cathinones

The primary route for the conversion of 2-Butanone, 1-(1,3-benzodioxol-5-yl)- to synthetic cathinones involves a two-step process. This pathway is a common strategy in the synthesis of many cathinone derivatives.

Step 1: α-Bromination of the Ketone

The first step is the bromination of the carbon atom adjacent to the carbonyl group (the α-carbon). This reaction introduces a bromine atom, creating a more reactive intermediate, an α-bromoketone.

Reaction:

1-(1,3-benzodioxol-5-yl)butan-2-one + Br₂ → 1-(1,3-benzodioxol-5-yl)-1-bromobutan-2-one + HBr

Step 2: Amination of the α-Bromoketone

The second step involves a nucleophilic substitution reaction where the bromine atom is displaced by an amine. The choice of the amine determines the specific synthetic cathinone produced. For example, using methylamine leads to the formation of Butylone.

Reaction:

1-(1,3-benzodioxol-5-yl)-1-bromobutan-2-one + CH₃NH₂ → 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (Butylone) + HBr

The following diagram illustrates this general synthetic workflow:

Caption: General synthetic workflow from the precursor to a synthetic cathinone.

Detailed Experimental Protocols

The following are detailed experimental methodologies for the synthesis of Butylone from 2-Butanone, 1-(1,3-benzodioxol-5-yl)-. These protocols are based on established chemical principles for α-bromination of ketones and subsequent amination.

Experiment 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1-bromobutan-2-one

This procedure describes the α-bromination of the precursor ketone.

Materials and Reagents:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(1,3-benzodioxol-5-yl)butan-2-one | C₁₁H₁₂O₃ | 192.21 | 10.0 g | 0.052 mol |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Bromine | Br₂ | 159.81 | 8.3 g (2.66 mL) | 0.052 mol |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.052 mol) of 1-(1,3-benzodioxol-5-yl)butan-2-one in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 8.3 g (0.052 mol) of bromine in 20 mL of diethyl ether dropwise from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C. The red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution (to remove any unreacted bromine), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

-

The product can be purified by column chromatography on silica gel if necessary.

Experiment 2: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (Butylone)

This procedure describes the amination of the α-bromoketone intermediate.

Materials and Reagents:

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(1,3-benzodioxol-5-yl)-1-bromobutan-2-one | C₁₁H₁₁BrO₃ | 271.11 | 10.0 g | 0.037 mol |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Methylamine (40% in water) | CH₅N | 31.06 | 17.1 mL | ~0.222 mol |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

Dissolve 10.0 g (0.037 mol) of 1-(1,3-benzodioxol-5-yl)-1-bromobutan-2-one in 100 mL of dichloromethane in a 250 mL round-bottom flask.

-

In a separate beaker, cool 17.1 mL of a 40% aqueous solution of methylamine in an ice bath.

-

Slowly add the solution of the α-bromoketone to the cold methylamine solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water (2 x 50 mL).

-